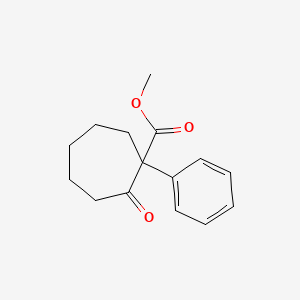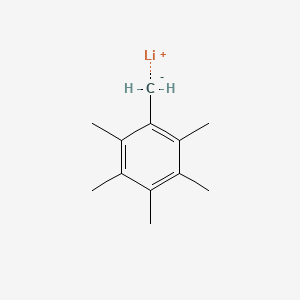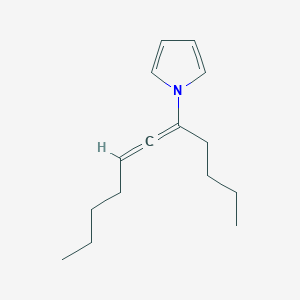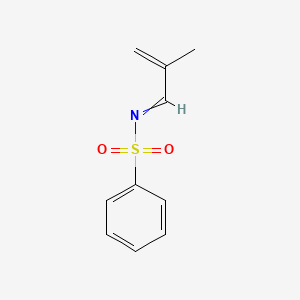![molecular formula C25H52O2 B14263076 Dodecane, 1,1'-[methylenebis(oxy)]bis- CAS No. 140477-03-8](/img/structure/B14263076.png)
Dodecane, 1,1'-[methylenebis(oxy)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecane, 1,1’-[methylenebis(oxy)]bis-: is an organic compound with the molecular formula C25H52O2 . It is a type of ether, specifically a dialkyl ether, characterized by the presence of two dodecane chains connected by a methylene bridge through oxygen atoms. This compound is known for its stability and hydrophobic properties, making it useful in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dodecane, 1,1’-[methylenebis(oxy)]bis- typically involves the reaction of dodecanol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a methylene bridge, linking the two dodecane chains via oxygen atoms. The reaction conditions often include elevated temperatures and controlled pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Dodecane, 1,1’-[methylenebis(oxy)]bis- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: Dodecane, 1,1’-[methylenebis(oxy)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether linkage to alcohols.
Substitution: The methylene bridge can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under UV light or heat.
Major Products Formed:
Oxidation: Formation of dodecanal or dodecanoic acid.
Reduction: Formation of dodecanol.
Substitution: Formation of halogenated dodecane derivatives.
Wissenschaftliche Forschungsanwendungen
Dodecane, 1,1’-[methylenebis(oxy)]bis- has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and non-polar nature.
Biology: Employed in the study of membrane proteins and lipid bilayers because of its hydrophobic properties.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of hydrophobic drugs.
Industry: Utilized as a lubricant, plasticizer, and in the production of surfactants and detergents.
Wirkmechanismus
The mechanism of action of Dodecane, 1,1’-[methylenebis(oxy)]bis- involves its interaction with hydrophobic environments. The compound’s long hydrocarbon chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in the study of membrane-associated processes and in the formulation of hydrophobic drug delivery systems .
Vergleich Mit ähnlichen Verbindungen
- Decane, 1,1’-oxybis-
- Hexadecane, 1,1’-[methylenebis(oxy)]bis-
- Octadecane, 1,1’-[methylenebis(oxy)]bis-
Comparison: Dodecane, 1,1’-[methylenebis(oxy)]bis- is unique due to its specific chain length and the presence of a methylene bridge. Compared to Decane, 1,1’-oxybis-, it has longer hydrocarbon chains, which enhance its hydrophobic properties and stability. Hexadecane and Octadecane derivatives have even longer chains, which can further increase hydrophobicity but may also affect solubility and reactivity .
Eigenschaften
CAS-Nummer |
140477-03-8 |
|---|---|
Molekularformel |
C25H52O2 |
Molekulargewicht |
384.7 g/mol |
IUPAC-Name |
1-(dodecoxymethoxy)dodecane |
InChI |
InChI=1S/C25H52O2/c1-3-5-7-9-11-13-15-17-19-21-23-26-25-27-24-22-20-18-16-14-12-10-8-6-4-2/h3-25H2,1-2H3 |
InChI-Schlüssel |
SVVAQNULZZCLTR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOCOCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Benzyloxy)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B14262999.png)
![4,4'-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide)](/img/structure/B14263000.png)



![1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one](/img/structure/B14263018.png)
![1-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-4-yl]pyrrolidin-2-one](/img/structure/B14263022.png)
![1,1'-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-ethoxybenzene)](/img/structure/B14263030.png)
![S-{2-[(2-Phenylethyl)sulfanyl]ethyl} 2-methylprop-2-enethioate](/img/structure/B14263036.png)


![4-Ethoxy-2-(1-ethoxycyclopropyl)-5,7-diphenylcyclopenta[b]pyran](/img/structure/B14263069.png)
![tert-butyl (4S)-4-[(S)-hydroxy-[(2S)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14263071.png)
